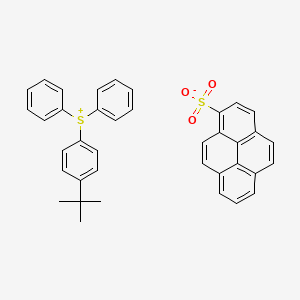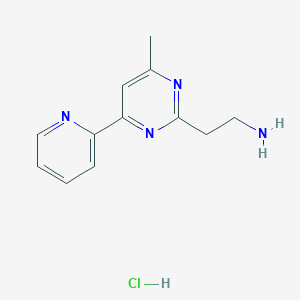
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-methyl-6-(pyridin-2-yl)pyrimidine with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
科学的研究の応用
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2-(4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl)ethanamine hydrochloride: A similar compound with a trifluoromethyl group instead of a pyridin-2-yl group.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another related compound with a bromine substituent and a benzamide group.
Uniqueness
2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C12H15ClN4 |
|---|---|
分子量 |
250.73 g/mol |
IUPAC名 |
2-(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c1-9-8-11(10-4-2-3-7-14-10)16-12(15-9)5-6-13;/h2-4,7-8H,5-6,13H2,1H3;1H |
InChIキー |
PPVAZCPZLFFMDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CCN)C2=CC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


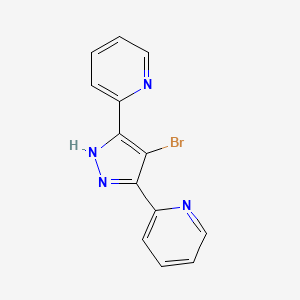

![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
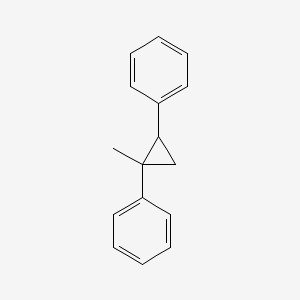
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
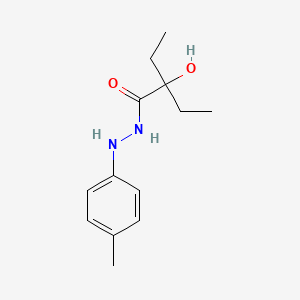
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
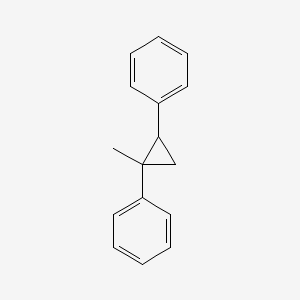
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
